1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER
Brand Name: Vulcanchem
CAS No.: 1235469-00-7
VCID: VC0109237
InChI: InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C
Molecular Formula: C14H19BN2O2
Molecular Weight: 258.128

1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER

CAS No.: 1235469-00-7

Cat. No.: VC0109237

Molecular Formula: C14H19BN2O2

Molecular Weight: 258.128

* For research use only. Not for human or veterinary use.

1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER - 1235469-00-7

Specification

CAS No. 1235469-00-7
Molecular Formula C14H19BN2O2
Molecular Weight 258.128
IUPAC Name 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Standard InChI InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3
Standard InChI Key TWHDNOZTKLOCGS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C

Introduction

Chemical Identity and Structure

1-Methylindazole-5-boronic acid pinacol ester is a boronic acid derivative containing an indazole core with a methyl group at the N1 position and a pinacol boronic ester group at the C5 position. The compound exhibits a unique structure that combines the properties of heterocyclic chemistry with organoboron functionality.

Basic Properties

The basic chemical properties of 1-Methylindazole-5-boronic acid pinacol ester are summarized in the following table:

PropertyValue
PubChem CID46941573
Molecular FormulaC₁₄H₁₉BN₂O₂
Molecular Weight258.13 g/mol
CAS Number1235469-00-7
Creation Date2010-11-15
Modification Date2025-03-01

The compound is formally known as 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, with the pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to the indazole scaffold .

Synonyms and Alternative Names

The compound is known by several alternative names in chemical literature and commercial catalogs:

  • 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER

  • 1-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE

  • 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

  • (1-METHYL-1H-INDAZOL-5-YL)BORONIC ACID PINACOL ESTER

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-indazole

Structural Features

The structure of 1-Methylindazole-5-boronic acid pinacol ester consists of several key components:

  • An indazole core (bicyclic aromatic heterocycle containing a pyrazole ring fused to a benzene ring)

  • A methyl group attached to one of the nitrogen atoms (N1) of the indazole ring

  • A boronic acid pinacol ester group at the C5 position of the indazole ring

The pinacol boronic ester group is characterized by a boron atom linked to two oxygen atoms that form part of a cyclic structure derived from pinacol (2,3-dimethyl-2,3-butanediol) .

Chemical Reactivity and Applications

1-Methylindazole-5-boronic acid pinacol ester possesses valuable reactivity profiles that make it useful in various synthetic applications.

Cross-Coupling Reactions

The primary utility of 1-Methylindazole-5-boronic acid pinacol ester lies in its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The boronic acid pinacol ester functional group serves as a nucleophilic coupling partner that can react with various electrophiles in the presence of a palladium catalyst .

Key features of these cross-coupling applications include:

  • Formation of C-C bonds between the indazole scaffold and various aryl or heteroaryl halides

  • Tolerance of various functional groups during the coupling process

  • Potential for controlled oligomerization through sequential coupling steps

Iterative Bond Formation

A particularly valuable application of boronic acid pinacol esters like 1-Methylindazole-5-boronic acid pinacol ester is in iterative bond formation processes. These compounds can be utilized in multi-step, one-pot procedures where:

  • The initial cross-coupling occurs at the boronic ester position

  • A new reactive boronic ester is generated in situ through controlled speciation

  • Subsequent coupling reactions can be conducted without isolation of intermediates

This capability makes the compound valuable in the synthesis of complex molecular architectures containing the indazole scaffold.

Current Research and Future Perspectives

Advances in Boronic Ester Chemistry

Recent advances in boronic ester chemistry that may impact applications of 1-Methylindazole-5-boronic acid pinacol ester include:

  • Development of controlled speciation techniques that enable chemoselective transformations

  • New methods for formal homologation of boronic acid pinacol esters

  • Advances in iterative cross-coupling methodologies that facilitate efficient synthesis of complex molecules

Challenges and Opportunities

Challenges in working with 1-Methylindazole-5-boronic acid pinacol ester and similar compounds include:

  • Control of boron speciation under various reaction conditions

  • Development of milder and more selective coupling methodologies

  • Exploration of alternative protecting groups for the boronic acid functionality

These challenges also represent opportunities for further innovation in synthetic methodology development.

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